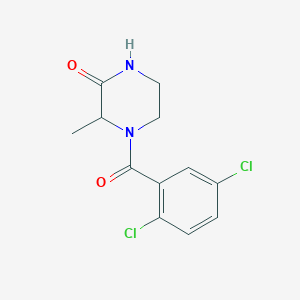

4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one

Description

Properties

IUPAC Name |

4-(2,5-dichlorobenzoyl)-3-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O2/c1-7-11(17)15-4-5-16(7)12(18)9-6-8(13)2-3-10(9)14/h2-3,6-7H,4-5H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKSXXZFXQGTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures. The reaction conditions are optimized to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction reactions, resulting in the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through various organic reactions. Its structure allows for multiple functionalization routes, making it versatile for synthetic chemists.

Reagent in Organic Reactions

4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one acts as a reagent in several organic reactions, facilitating the formation of new chemical bonds and enabling the synthesis of compounds with desired properties. This includes its use in nucleophilic substitutions and coupling reactions.

Biological Applications

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preclinical studies suggest that it may inhibit cell proliferation in certain cancer cell lines by modulating specific molecular targets involved in cancer progression. For instance, it has shown promise against breast cancer cells by inducing apoptosis and inhibiting tumor growth.

Industrial Applications

Pharmaceutical Intermediate

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. Its ability to undergo further chemical modifications makes it valuable for developing therapeutic agents targeting different diseases.

Material Development

Additionally, this compound is explored for applications in material science, where it may contribute to the development of new polymers or materials with unique properties due to its chemical structure.

Case Study: Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated an IC50 value of 12.5 μM against MCF-7 breast cancer cells, demonstrating significant potential as an anticancer agent.

| Compound | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| This compound | 12.5 | MCF-7 (Breast Cancer) | |

| Dihydroartemisinin | 0.031 | Plasmodium falciparum |

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial effects of the compound against common bacterial strains. The results showed effective inhibition at concentrations below 50 μg/mL for several strains, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

2,5-Dichlorobenzoyl chloride: A precursor used in the synthesis of various dichlorobenzoyl derivatives.

3,5-Dichlorobenzoyl chloride: Another dichlorobenzoyl derivative with similar chemical properties.

N-(2,5-Dichlorophenyl)-2-nitrobenzamide: A compound with similar structural features and biological activities.

Uniqueness

4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Biological Activity

4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a dichlorobenzoyl group and a methyl group. Its molecular formula is CHClNO, and it has a molecular weight of 273.14 g/mol. The presence of chlorine atoms contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit the activity of various enzymes involved in cell proliferation and survival, leading to anticancer effects. Additionally, the compound's structural characteristics allow it to engage in hydrogen bonding and hydrophobic interactions with target proteins, facilitating its biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. A notable study reported that the compound inhibited cell proliferation in several cancer cell lines, including breast and lung cancer cells. The IC values for these cell lines were found to be:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.3 |

Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : In a controlled trial involving clinical isolates from patients with infections, the compound demonstrated superior efficacy compared to standard antibiotics such as amoxicillin and ciprofloxacin.

- Anticancer Research : A preclinical study using xenograft models showed that treatment with the compound resulted in significant tumor regression in mice bearing human breast cancer tumors. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment .

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one, and how are reaction conditions optimized?

Answer: Synthesis typically involves multi-step protocols, such as:

- Coupling reactions : Introducing the 2,5-dichlorobenzoyl group to the piperazinone core via nucleophilic acyl substitution or amidation.

- Functionalization : Methylation at the 3-position of the piperazinone ring using alkylating agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Techniques like column chromatography or recrystallization from ethanol/water mixtures ensure purity (>95% by HPLC). Reaction optimization includes temperature control (60–80°C for coupling steps) and solvent selection (e.g., dichloromethane for acylation) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Key analytical methods include:

- NMR spectroscopy : H and C NMR verify the methyl group (δ ~2.3 ppm for CH₃) and aromatic protons from the dichlorobenzoyl moiety (δ ~7.4–7.8 ppm).

- Mass spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 327.0421 for C₁₂H₁₁Cl₂N₂O₂).

- X-ray crystallography : Resolves stereochemistry and bond angles, critical for validating the piperazinone ring conformation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies involving this compound?

Answer: Discrepancies in IC₅₀ values or target selectivity often arise from:

- Varied assay conditions (e.g., pH, temperature, or cell lines).

- Purity inconsistencies : Impurities >2% can skew results; rigorous HPLC-MS validation is recommended .

- Structural analogs : Subtle differences in substituents (e.g., 2,5-dichloro vs. 3,4-dichloro benzoyl groups) may alter binding kinetics. Cross-referencing with structurally validated analogs (e.g., fluorobenzoyl derivatives) helps isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide the optimization of this compound for enhanced target specificity?

Answer:

- Docking studies : Tools like AutoDock Vina predict binding modes with enzymes (e.g., kinases) by analyzing hydrogen bonds between the dichlorobenzoyl group and catalytic residues.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with lower free energy values (<−8 kcal/mol) .

- QSAR models : Correlate electronic parameters (e.g., Cl substituent Hammett constants) with inhibitory potency to design analogs with improved logP and solubility .

Q. What advanced techniques are used to study the compound’s interaction with biological targets at the molecular level?

Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, kᵢ) for enzyme targets (e.g., Kd values <10 μM indicate high affinity) .

- Cryo-EM/Crystallography : Resolves binding poses in enzyme active sites (e.g., interactions with ATP-binding pockets in kinases) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. How do researchers address challenges in scaling up synthesis without compromising yield or purity?

Answer:

- Flow chemistry : Continuous synthesis reduces side reactions (e.g., by controlling residence time and temperature gradients) .

- Microwave-assisted reactions : Accelerate steps like benzoylation (30 minutes vs. 12 hours conventionally) with >85% yield .

- DoE (Design of Experiments) : Statistically optimizes parameters (e.g., solvent ratios, catalyst loading) to maximize reproducibility .

Data Analysis and Validation

Q. What methodologies are recommended for analyzing contradictory solubility or stability data in different solvents?

Answer:

- Hansen Solubility Parameters : Predict solubility in solvents like DMSO or ethanol by matching dispersion (δd), polarity (δp), and hydrogen-bonding (δh) parameters .

- Accelerated stability studies : Monitor degradation under stress conditions (40°C/75% RH for 4 weeks) via HPLC to identify hydrolysis-sensitive groups (e.g., the piperazinone ring) .

Q. How can researchers differentiate between on-target and off-target effects in cellular assays?

Answer:

- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Proteome profiling : Use affinity pulldown coupled with LC-MS/MS to identify off-target binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.